4-(2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamido)benzamide
Description
Properties
IUPAC Name |
4-[[2-[(2-pyridin-2-yl-3H-1,5-benzodiazepin-4-yl)sulfanyl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S/c24-23(30)15-8-10-16(11-9-15)26-21(29)14-31-22-13-20(17-5-3-4-12-25-17)27-18-6-1-2-7-19(18)28-22/h1-12H,13-14H2,(H2,24,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXYJYLVCUFVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridine ring to the benzodiazepine core.
Attachment of the Sulfanyl Group: This can be done through a nucleophilic substitution reaction, where a thiol group is introduced.
Formation of the Acetamido Linkage: This step involves the reaction of the sulfanyl group with an acylating agent to form the acetamido linkage.
Attachment of the Benzamide Moiety: The final step involves the coupling of the acetamido intermediate with a benzoyl chloride or similar reagent to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to improve efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-(2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamido)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-anxiety effects.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamido)benzamide involves its interaction with specific molecular targets in the body. These targets may include:
Receptors: Binding to benzodiazepine receptors in the central nervous system, leading to anxiolytic and sedative effects.
Enzymes: Inhibition of specific enzymes involved in inflammatory pathways, resulting in anti-inflammatory effects.
DNA/RNA: Intercalation into DNA or RNA, potentially leading to anti-cancer effects by disrupting the replication of cancer cells.
Biological Activity
The compound 4-(2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamido)benzamide is a novel derivative of benzamide and benzodiazepine that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a benzamide moiety linked to a pyridinyl-benzodiazepine through a sulfanyl group, which is critical for its biological activity.
Research indicates that compounds similar to This compound exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many benzamide derivatives have shown inhibitory effects on specific enzymes such as carbonic anhydrase (CA) and kinases. For example, related compounds demonstrated IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating potent enzyme inhibition .
- Antiviral Activity : Some studies have highlighted the potential of benzamide derivatives in reducing viral load in chronic hepatitis B virus infections by interfering with the assembly of viral nucleocapsids .
- Induction of Apoptosis : Certain derivatives have been reported to induce apoptosis in cancer cell lines, significantly increasing the percentage of annexin V-FITC-positive apoptotic cells .
Anticancer Activity
A study focusing on similar benzodiazepine derivatives reported significant anticancer activity against the MDA-MB-231 breast cancer cell line. The compound induced apoptosis with a notable increase in late apoptotic cells when compared to control groups.
| Compound | IC50 (nM) | Apoptosis Induction (%) |
|---|---|---|
| 4e | 10.93 | 22.04 |
| Control | N/A | 0.18 |
Antiviral Activity
Related benzamide derivatives have shown promising antiviral properties against HBV:
| Compound Type | Viral Load Reduction (%) |
|---|---|
| Benzamide Derivatives | Significant reduction |
Case Studies
- Case Study on Enzyme Inhibition : A series of new aryl thiazolone–benzenesulfonamides were synthesized and tested for their inhibitory effects on CA IX. The results showed that these compounds could selectively inhibit CA IX over CA II, suggesting potential therapeutic applications in conditions like cancer where CA IX is upregulated .
- Case Study on Antiviral Properties : Research on benzamide derivatives indicated that they could effectively reduce cytoplasmic HBV DNA levels, supporting their development as antiviral agents .
Comparison with Similar Compounds
Structural Analog: 4-((((4-Allyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetyl)Amino)Benzamide (CAS: 618880-17-4)
Key Differences :
- Core Heterocycle: Replaces the 1,5-benzodiazepine with a 1,2,4-triazole ring.
- Substituents : The triazole derivative includes an allyl group at the 4-position, which may enhance lipophilicity and influence metabolic stability.
- Molecular Weight : The triazole compound has a molecular weight of 394.45 g/mol, likely lower than the benzodiazepine analog due to the absence of the larger fused benzene ring in the latter.
Functional Implications :
- The triazole’s nitrogen-rich structure could improve coordination with metal ions or polar residues in biological targets.
Structural Analog: N-(2-(3-Cyano-6-(2-(Piperidin-4-Ylidene)Acetamido)-7-(Tetrahydrofuran-3-Yl-Oxy)Quinolin-4-Yl-Amino)Pyrimidin-5-Yl)-4-(Dimethylamino)Benzamide (Example 86)
Key Differences :
- Core Structure: Utilizes a quinoline-pyrimidine scaffold instead of a benzodiazepine, with additional substituents (cyano, tetrahydrofuran-oxy, and piperidinylidene groups).
- Molecular Weight: Higher molecular weight (M+1: 634) due to the extended quinoline system and multiple substituents, which may reduce membrane permeability compared to the benzodiazepine analog .
- Pharmacophore Diversity: The dimethylamino benzamide group in Example 86 is analogous to the benzamide in the target compound, suggesting shared binding interactions.
Functional Implications :
- The quinoline-pyrimidine system could target kinases or DNA-binding proteins, whereas the benzodiazepine analog might prioritize GABAergic or unrelated enzymatic pathways.
Comparative Analysis of Physicochemical Properties
| Property | Target Benzodiazepine Compound | Triazole Analog (CAS: 618880-17-4) | Quinoline-Pyrimidine Analog (Example 86) |
|---|---|---|---|
| Core Heterocycle | 1,5-Benzodiazepine | 1,2,4-Triazole | Quinoline-Pyrimidine |
| Molecular Weight | Not reported | 394.45 g/mol | 634 g/mol |
| Key Substituents | Pyridin-2-yl, benzamide | Allyl, pyridinyl | Cyano, tetrahydrofuran-oxy, piperidinyl |
| Hydrogen-Bond Capacity | High (amide, pyridine) | Moderate (triazole, amide) | High (quinoline, amide, cyano) |
| Likely Solubility | Moderate (polar groups) | Lower (allyl group) | Low (bulky substituents) |
Research Findings and Implications
- Structural Characterization: Both the triazole and quinoline analogs may have been analyzed using SHELX software (e.g., SHELXL for refinement), given its prevalence in small-molecule crystallography .
- Target Specificity : The benzodiazepine analog’s fused ring system may favor interactions with larger binding pockets (e.g., proteases or GPCRs), while the triazole’s compact structure could suit ATP-binding sites in kinases .
- Synthetic Accessibility: The triazole analog’s synthesis is likely more straightforward via click chemistry, whereas the benzodiazepine and quinoline derivatives may require multi-step ring-forming reactions .
Q & A
Basic: What synthetic strategies are optimal for preparing 4-(2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamido)benzamide, and how can yield be maximized?
Methodological Answer:
- Coupling Reagents: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) in dimethyl sulfoxide (DMSO) to activate carboxyl groups during amide bond formation, achieving yields up to 83% .
- Solvent Optimization: Polar aprotic solvents like DMSO enhance reaction efficiency due to their ability to stabilize intermediates and improve reagent solubility .
- Temperature Control: Maintain room temperature (20°C) to minimize side reactions while ensuring sufficient activation of reactive groups .
Basic: How should researchers validate the purity of this compound post-synthesis?
Methodological Answer:
- HPLC Analysis: Employ reverse-phase HPLC with ≥95% purity thresholds using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) .
- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS) to verify structural integrity and detect impurities .
- Elemental Analysis: Validate elemental composition (C, H, N, S) with deviations ≤0.4% from theoretical values .
Advanced: What spectroscopic and crystallographic techniques are critical for structural elucidation?
Methodological Answer:
- X-ray Crystallography: Resolve the 3D structure using single-crystal diffraction (e.g., Cu-Kα radiation, R factor ≤0.071) to confirm stereochemistry and intermolecular interactions .
- NMR Spectroscopy: Assign proton environments via 2D NMR (¹H-¹H COSY, HSQC) to validate sulfanyl and acetamido linkages. Aromatic protons in the benzodiazepine ring typically appear at δ 7.2–8.5 ppm .
- FT-IR Analysis: Identify characteristic bands for sulfanyl (C–S stretch at ~650 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .
Advanced: How can researchers identify potential biological targets for this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Screen against bacterial proliferation targets like acyl carrier protein synthase (acps-pptase) using fluorescence-based activity assays .
- Molecular Docking: Utilize software (e.g., AutoDock Vina) to model interactions with enzymes, focusing on the sulfanyl-acetamido moiety’s affinity for catalytic sites .
- Transcriptomic Profiling: Apply RNA-seq to identify gene expression changes in bacterial models exposed to the compound, highlighting pathways like fatty acid biosynthesis .
Advanced: How might environmental fate studies be designed to assess this compound’s ecological impact?
Methodological Answer:
- Long-Term Monitoring: Follow protocols from Project INCHEMBIOL (2005–2011) to study abiotic/biotic degradation, including soil/water half-life measurements under varied pH and temperature conditions .
- Partitioning Studies: Use shake-flask methods to determine octanol-water partition coefficients (log P) and predict bioaccumulation potential .
- Ecotoxicology Assays: Evaluate acute/chronic toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines, with LC₅₀/EC₅₀ calculations .
Advanced: How should conflicting data on biological activity be resolved?
Methodological Answer:
- Replicate Experimental Designs: Adopt randomized block designs with split-split plots, ensuring ≥4 replicates per condition to account for variability .
- Dose-Response Curves: Establish IC₅₀/EC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to confirm potency thresholds .
- Orthogonal Assays: Cross-validate results using independent methods (e.g., enzymatic activity vs. bacterial growth inhibition) to rule out assay-specific artifacts .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Functional Group Modifications: Replace the pyridin-2-yl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) substituents to assess impact on lipophilicity and target binding .
- Bioisosteric Replacement: Substitute the benzodiazepine core with oxadiazole or thiadiazole rings to evaluate metabolic stability .
- Pharmacokinetic Profiling: Measure log D (pH 7.4) and plasma protein binding (%) to correlate structural changes with bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
